

literature comparison of 4-Methylhistamine hydrochloride EC50 values

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Compound of Interest

Compound Name: 4-Methylhistamine hydrochloride

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Comparative Analysis of 4-Methylhistamine Hydrochloride EC50 Values

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the half-maximal effective concentration (EC50) values for **4-Methylhistamine hydrochloride**, a potent and selective agonist for the histamine H4 receptor. The data presented is compiled from various studies to offer a comprehensive overview of its pharmacological activity across different biological systems. This document is intended to assist researchers in designing experiments and interpreting results related to H4 receptor signaling and function.

Quantitative Data Summary

The following table summarizes the reported EC50 values for **4-Methylhistamine hydrochloride**, highlighting its activity at the histamine H4 receptor and its selectivity over other histamine receptor subtypes.



Receptor Target	Biological System	Assay Type	EC50 Value	-log EC50 (pEC50)	Reference
Human H4 Receptor	SK-N-MC cells transfected with human H4 receptor	Inhibition of forskolin-induced CRE-β-galactosidase activity	39.8 nM	7.4	[1][2][3]
Human H4 Receptor	Not specified	Not specified	Not specified	7.4	[4][5][6][7]
Human Eosinophils	Primary human eosinophils	Induction of cell shape change	0.36 μM (360 nM)	6.44	[1][2][3]
Murine Mast Cells	Bone marrow- derived mast cells	Stimulation of cell migration	12 μM (12,000 nM)	4.92	[1][2][3]
Rat H4 Receptor	Not specified	Not specified	~2.5 μM	5.6 ± 0.1	[5][6]
Mouse H4 Receptor	Not specified	Not specified	~1.58 µM	5.8 ± 0.1	[5][6]
Guinea-Pig H1 Receptor	Isolated guinea-pig ileum	Contractile response	~26.9 µM	4.57	[8]
Guinea-Pig H2 Receptor	Isolated guinea-pig ileum	Contractile response	~5.89 μM	5.23	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are descriptions of the key experimental protocols used to determine the EC50 values



cited in this guide.

Inhibition of Forskolin-Induced CRE-β-galactosidase Activity

This assay is commonly used to determine the potency of agonists for Gi/o-coupled receptors, such as the histamine H4 receptor. The principle lies in the receptor's ability to inhibit the production of cyclic AMP (cAMP), which is stimulated by forskolin.

- Cell Culture and Transfection: SK-N-MC cells are cultured in appropriate media and transiently transfected with a plasmid encoding the human histamine H4 receptor and a reporter gene, typically β-galactosidase under the control of a cAMP response element (CRE).
- Compound Treatment: Transfected cells are pre-incubated with varying concentrations of 4-Methylhistamine hydrochloride.
- Stimulation: Forskolin is added to the cells to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels.
- Signal Detection: The activation of CRE by cAMP induces the expression of β-galactosidase.
 The activity of this enzyme is then measured using a colorimetric or chemiluminescent substrate.
- Data Analysis: The ability of **4-Methylhistamine hydrochloride** to inhibit the forskolin-induced signal is quantified, and the EC50 value is calculated from the dose-response curve.

Eosinophil Shape Change Assay

This functional assay assesses the ability of a compound to induce morphological changes in eosinophils, a process mediated by G-protein coupled receptors.

- Isolation of Eosinophils: Eosinophils are isolated from human peripheral blood using density gradient centrifugation.
- Compound Incubation: The isolated eosinophils are incubated with various concentrations of **4-Methylhistamine hydrochloride**.



- Fixation and Staining: After incubation, the cells are fixed and stained to visualize their morphology.
- Microscopic Analysis: The percentage of cells that have undergone a shape change (e.g., from round to polarized) is determined by microscopic examination.
- EC50 Determination: The EC50 value is the concentration of the compound that induces a shape change in 50% of the maximum responding cell population.

Mast Cell Migration Assay

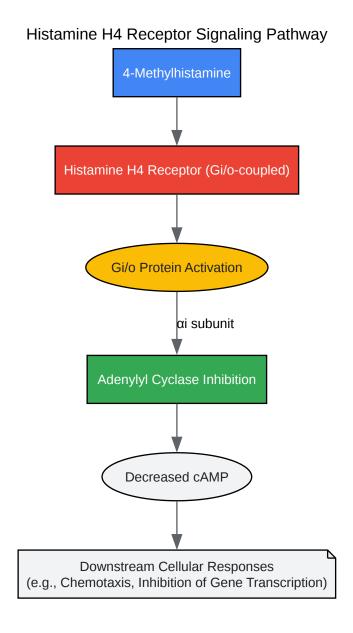
This assay measures the chemotactic effect of a compound on mast cells, a key event in the inflammatory response.

- Cell Culture: Murine bone marrow-derived mast cells are cultured and prepared for the assay.
- Chemotaxis Chamber: A Boyden chamber or a similar chemotaxis system is used, where the lower chamber contains different concentrations of 4-Methylhistamine hydrochloride and the upper chamber contains the mast cells.
- Incubation: The chamber is incubated to allow the cells to migrate through a porous membrane towards the chemoattractant in the lower chamber.
- Cell Quantification: The number of migrated cells in the lower chamber is quantified, typically by staining and counting under a microscope.
- Data Analysis: The EC50 value is calculated as the concentration of 4-Methylhistamine hydrochloride that elicits a migratory response equivalent to 50% of the maximum observed migration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and a typical experimental workflow for determining EC50 values.

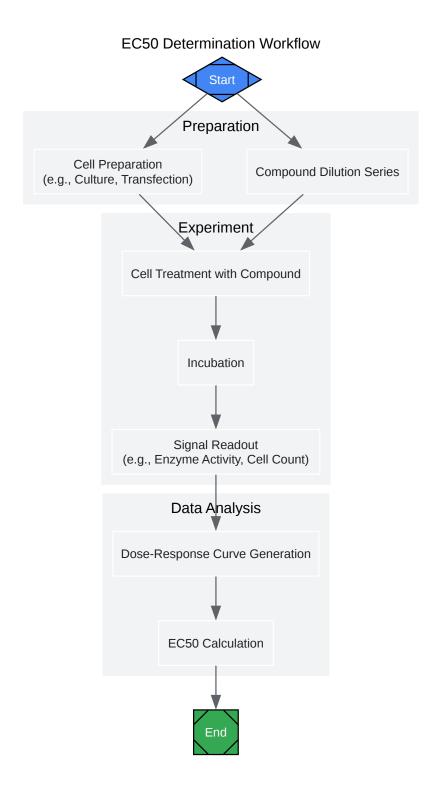




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Caption: Histamine H4 Receptor Signaling Pathway.





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Caption: General Workflow for EC50 Determination.



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